molecular formula C7H10O2 B7894676 3-Ethynyltetrahydro-2H-pyran-3-ol

3-Ethynyltetrahydro-2H-pyran-3-ol

Cat. No.: B7894676
M. Wt: 126.15 g/mol
InChI Key: AXEGWTIRZGZOCV-UHFFFAOYSA-N
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Description

3-Ethynyltetrahydro-2H-pyran-3-ol is a chemical compound with the molecular formula C7H10O2 It is a member of the 2H-pyran family, characterized by a six-membered ring containing one oxygen atom and a triple bond at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyltetrahydro-2H-pyran-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the propargyl Claisen rearrangement, where a propargyl alcohol undergoes cyclization to form the desired pyran ring. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyltetrahydro-2H-pyran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethynyltetrahydro-2H-pyran-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethynyltetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and triple bond allow it to participate in various biochemical reactions. For instance, it can act as an electrophile in nucleophilic addition reactions or as a ligand in coordination chemistry. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: 3-Ethynyltetrahydro-2H-pyran-3-ol is unique due to the presence of both a hydroxyl group and a triple bond at the third carbon position. This combination of functional groups provides versatility in chemical reactions and potential for diverse applications in research and industry .

Properties

IUPAC Name

3-ethynyloxan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-7(8)4-3-5-9-6-7/h1,8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEGWTIRZGZOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCOC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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